Norstictic Acid

Bioinorganic Chemistry Environmental Monitoring Chelation Therapy

Select Norstictic Acid (CAS 571-67-5) for its unique, evidence-backed differentiation: its adjacent aldehyde-hydroxyl motif enables selective Cu²⁺ chelation absent in stictic acid, it delivers in vivo-validated c-Met inhibition against TNBC (MDA-MB-231 xenograft), and it outperforms usnic acid in DPPH/superoxide radical scavenging. This β-orcinol depsidone is the structurally authenticated, function-specific tool for metal-sensor design, kinase-targeted oncology, and oxidative-stress research. Insist on this exact depsidone—analogs are not functionally interchangeable.

Molecular Formula C18H12O9
Molecular Weight 372.3 g/mol
CAS No. 571-67-5
Cat. No. B034657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorstictic Acid
CAS571-67-5
SynonymsNORSTICTIC ACID; BRYOPOGONIC ACID; 1,3-Dihydro-1,4,10-trihydroxy-5,8-dimethyl-3,7-dioxo-7H-isobenzofuro[4,5-b][1,4]benzodioxepin-11-carbaldehyde
Molecular FormulaC18H12O9
Molecular Weight372.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C2=C1C(=O)OC3=C(O2)C4=C(C(=C3C)O)C(=O)OC4O)C=O)O
InChIInChI=1S/C18H12O9/c1-5-3-8(20)7(4-19)14-9(5)16(22)26-13-6(2)12(21)10-11(15(13)25-14)18(24)27-17(10)23/h3-4,18,20-21,24H,1-2H3
InChIKeyIEVVSJFLBYOUCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Norstictic Acid (CAS 571-67-5) for Research Procurement: Key Properties and Sourcing Considerations


Norstictic acid (CAS 571-67-5) is a β-orcinol depsidone, a secondary metabolite produced by various lichen-forming fungi, including species from the genera *Ramalina*, *Usnea*, and *Parmelia* [1]. Characterized by a complex molecular structure with the formula C₁₈H₁₂O₉ and a molecular weight of 372.3 g/mol , this compound is notable for the presence of both an aldehyde carbonyl group and an adjacent hydroxyl group. This structural motif is fundamental to its unique physicochemical properties, including selective metal complexation, which distinguishes it from closely related depsidones like stictic acid [1]. It is commercially available from several suppliers as a research-grade powder with a reported purity of ≥98%, typically soluble in DMSO [2].

Why Norstictic Acid Cannot Be Substituted with Stictic Acid or Other Lichen Depsidones in Research


Despite sharing a common depsidone core, the bioactivity and physicochemical profile of norstictic acid are not interchangeable with those of its closest analogs, such as stictic acid or usnic acid. For instance, the specific molecular architecture of norstictic acid, featuring an adjacent aldehyde and hydroxyl group, enables it to selectively chelate metal ions like Cu²⁺, a property not shared by stictic acid, which lacks this structural motif [1]. Furthermore, in quantitative functional assays, norstictic acid demonstrates superior antioxidant potency compared to the widespread lichen compound usnic acid, with a significantly lower IC₅₀ value in DPPH radical scavenging assays [2]. These structural and functional differences translate into distinct biological outcomes and research applications, making the precise selection of norstictic acid critical for experimental reproducibility and validity.

Quantitative Differentiation: Head-to-Head Evidence for Norstictic Acid vs. Key Comparators


Selective Metal Complexation: Norstictic Acid vs. Stictic Acid

Norstictic acid demonstrates a selective metal-binding capability that is absent in the structurally similar depsidone stictic acid. This selectivity is due to the presence of an adjacent aldehyde carbonyl and hydroxyl group in norstictic acid, which stictic acid lacks. Consequently, norstictic acid forms stable complexes with copper ions (Cu²⁺), resulting in a distinctive green-yellow coloration in lichen thalli, whereas stictic acid does not exhibit this behavior [1].

Bioinorganic Chemistry Environmental Monitoring Chelation Therapy

Superior Antioxidant Capacity: Norstictic Acid vs. Usnic Acid

In comparative antioxidant assays, norstictic acid exhibited significantly greater free radical scavenging activity than usnic acid, a widely studied lichen metabolite. Specifically, norstictic acid showed a DPPH radical scavenging IC₅₀ of 102.65 μg/mL, compared to 130.73 μg/mL for usnic acid, representing a 21.5% improvement in potency. For superoxide anion scavenging, the difference was even more pronounced, with IC₅₀ values of 133.46 μg/mL and 197.28 μg/mL, respectively, indicating a 32.3% greater potency for norstictic acid [1].

Oxidative Stress Natural Product Pharmacology Free Radical Biology

Targeted Antimicrobial Spectrum: Norstictic Acid vs. Protocetraric Acid

Norstictic acid and protocetraric acid, another lichen depsidone, exhibit distinct antimicrobial spectra. A direct comparative study found that norstictic acid was active against a broad range of microorganisms, including *Aeromonas hydrophila*, *Bacillus subtilis*, *Listeria monocytogenes*, *Proteus vulgaris*, *Staphylococcus aureus*, *Streptococcus faecalis*, *Candida albicans*, and *Candida glabrata*. In contrast, protocetraric acid's activity was limited to only the tested yeasts, *C. albicans* and *C. glabrata* [1].

Antimicrobial Resistance Natural Product Antibiotics Microbiology

Equipotent Antimycobacterial Activity with Improved Molar Potency vs. Usnic Acid

In an evaluation of lichen substances against *Mycobacterium tuberculosis*, norstictic acid and usnic acid demonstrated equivalent antimicrobial activity by mass (MIC = 62.5 μg/mL). However, due to its lower molecular weight (372.3 g/mol vs. 344.3 g/mol), norstictic acid showed a more favorable molar potency, with an MIC of 168 μM compared to 182 μM for usnic acid. This represents an 8.3% improvement in molar efficacy. Both were less potent than the most active compound tested, diffractaic acid (MIC 15.6 μg/mL, 41.6 μM) [1].

Tuberculosis Drug Discovery Antimycobacterial Agents Infectious Disease

Recommended Research and Industrial Applications for Norstictic Acid Based on Comparative Evidence


Development of Selective Metal-Chelating Probes or Bioremediation Agents

Norstictic acid is the preferred candidate for developing tools to study or remediate heavy metal contamination, particularly copper (Cu²⁺). Its demonstrated ability to selectively form complexes with Cu²⁺, a property not shared by the structurally similar stictic acid [1], provides a unique functional handle. This specific interaction can be exploited to design environmental sensors for copper bioavailability or to investigate the molecular mechanisms of metal tolerance in biological systems.

Investigating c-Met Kinase Inhibition in Aggressive Breast Cancer Models

Norstictic acid is a validated tool compound for studying c-Met signaling in triple-negative breast cancer (TNBC). It has been shown to significantly suppress proliferation, migration, and invasion of MDA-MB-231 TNBC cells with minimal toxicity to non-tumorigenic MCF-10A epithelial cells. Furthermore, at a dose of 15 mg/kg (i.p.), it significantly suppresses tumor growth in an MDA-MB-231/GFP mouse xenograft model. Its mechanism of action involves direct inhibition of c-Met kinase activity and downregulation of downstream effectors like p-Akt and p-mTOR [2]. This specific, in vivo-validated activity distinguishes it from other lichen compounds.

Exploring Structure-Activity Relationships (SAR) for Enhanced Cytotoxicity

While norstictic acid itself exhibits poor intrinsic cytotoxicity (GI₅₀ values), it serves as a crucial scaffold for semi-synthetic derivatization to unlock potent and selective anticancer activity. Research shows that specific alkyl derivatives, such as 8′-O-isopropyl-norstictic acid, demonstrate high activity and selectivity against PC-03 prostate carcinoma cells with a GI₅₀ of 1.28 μM and a selectivity index (SI) of 33.8 [3]. This positions norstictic acid as an essential starting material for medicinal chemistry programs aimed at developing novel anticancer agents.

Antioxidant Efficacy Studies in Complex Biological Systems

For research requiring a potent, naturally-derived antioxidant, norstictic acid offers a quantifiable advantage over the commonly used usnic acid. Its superior performance in both DPPH (IC₅₀ of 102.65 vs. 130.73 μg/mL) and superoxide (IC₅₀ of 133.46 vs. 197.28 μg/mL) radical scavenging assays [4] makes it a more effective positive control or lead compound in studies investigating oxidative stress mitigation, cellular protection mechanisms, and the development of antioxidant therapies.

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